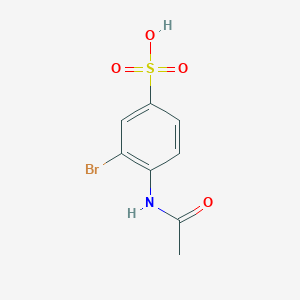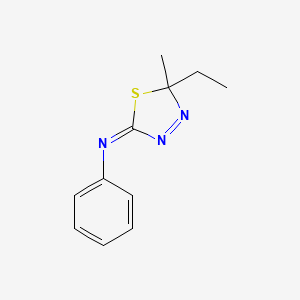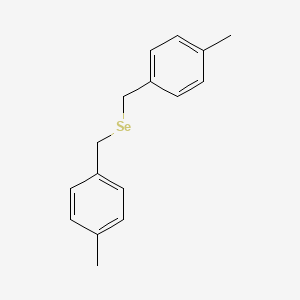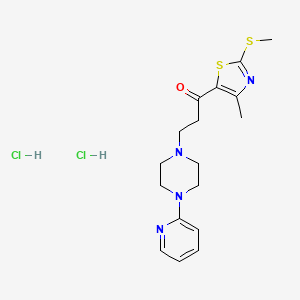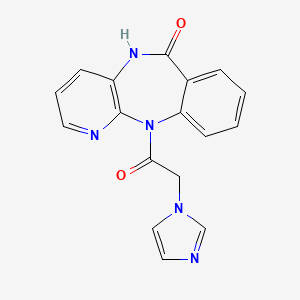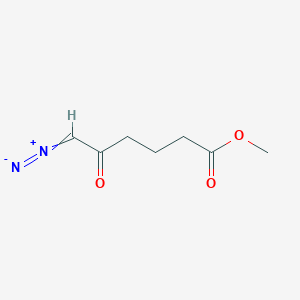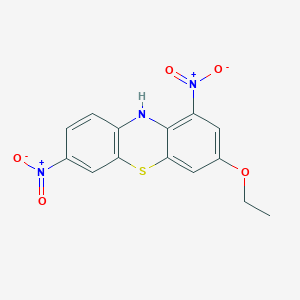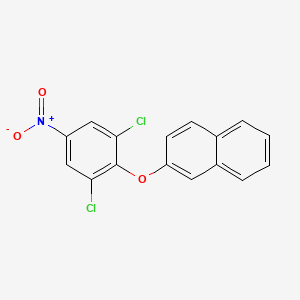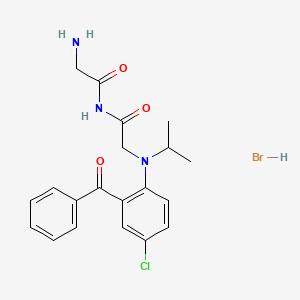
Glycinamide, N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-, monohydrobromide, hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycinamide, N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-, monohydrobromide, hydrate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a glycinamide backbone, a benzoyl group, and a chlorophenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-, monohydrobromide, hydrate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Glycinamide Backbone: This involves the reaction of glycine with appropriate reagents to form the glycinamide structure.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, using benzoyl chloride and a suitable catalyst.
Addition of the Chlorophenyl Group: The chlorophenyl group is added via a nucleophilic substitution reaction, using 4-chlorophenylamine.
Formation of the Monohydrobromide Salt: The final step involves the reaction of the compound with hydrobromic acid to form the monohydrobromide salt, followed by hydration to obtain the hydrate form.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
Glycinamide, N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-, monohydrobromide, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of benzoyl oxides and chlorophenyl oxides.
Reduction: Formation of reduced glycinamide derivatives.
Substitution: Formation of substituted glycinamide derivatives with various nucleophiles.
科学研究应用
Glycinamide, N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-, monohydrobromide, hydrate has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products, including dyes, pigments, and polymers.
作用机制
The mechanism of action of Glycinamide, N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-, monohydrobromide, hydrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biochemical pathways.
Pathways Involved: It affects pathways related to cell signaling, metabolism, and gene expression, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-glycinamide
- N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-glycine
Uniqueness
Glycinamide, N-(2-benzoyl-4-chlorophenyl)-glycyl-N-(1-methylethyl)-, monohydrobromide, hydrate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of glycinamide, benzoyl, and chlorophenyl groups makes it a versatile compound with diverse applications in various fields.
属性
CAS 编号 |
74088-45-2 |
|---|---|
分子式 |
C20H23BrClN3O3 |
分子量 |
468.8 g/mol |
IUPAC 名称 |
2-amino-N-[2-(2-benzoyl-4-chloro-N-propan-2-ylanilino)acetyl]acetamide;hydrobromide |
InChI |
InChI=1S/C20H22ClN3O3.BrH/c1-13(2)24(12-19(26)23-18(25)11-22)17-9-8-15(21)10-16(17)20(27)14-6-4-3-5-7-14;/h3-10,13H,11-12,22H2,1-2H3,(H,23,25,26);1H |
InChI 键 |
FPCXBIWKXGLJAB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(CC(=O)NC(=O)CN)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8,10-Dichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14434687.png)
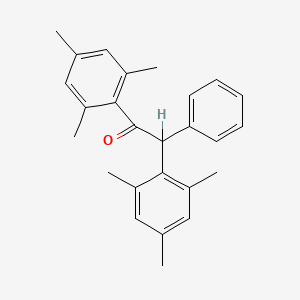

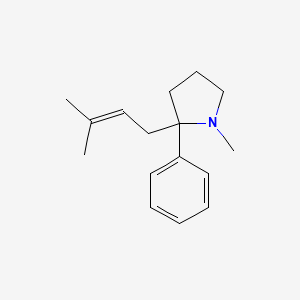
![4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14434733.png)
